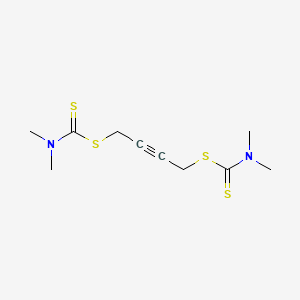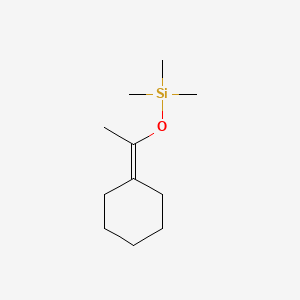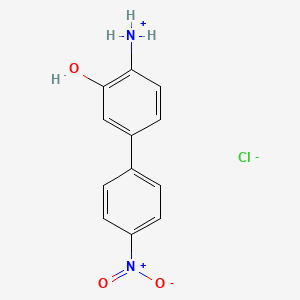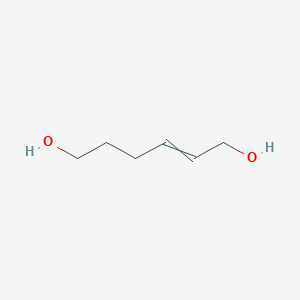
Hex-2-ene-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-2-ene-1,6-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl (OH) groups, and it features a double bond between the second and third carbon atoms in its six-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hex-2-ene-1,6-diol can be synthesized through the hydroxylation of hex-2-ene. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3) to yield the diol . Another method involves the epoxidation of hex-2-ene using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA), followed by hydrolysis to form the diol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hex-2-yne-1,6-diol, which can be obtained by reacting diacetylene with formaldehyde in the presence of a polar solvent and a silver catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Hex-2-ene-1,6-diol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield hexane-1,6-diol using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form hex-2-ene-1,6-dichloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Hexane-2,6-dione
Reduction: Hexane-1,6-diol
Substitution: Hex-2-ene-1,6-dichloride
Wissenschaftliche Forschungsanwendungen
Hex-2-ene-1,6-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of hex-2-ene-1,6-diol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Hex-2-ene-1,6-diol can be compared with other similar compounds, such as:
Hexane-1,6-diol: Unlike this compound, hexane-1,6-diol lacks a double bond and is fully saturated.
Hex-2-yne-1,6-diol: This compound contains a triple bond between the second and third carbon atoms, making it more reactive in certain chemical reactions.
Hex-3-ene-1,6-diol: The double bond in this compound is located between the third and fourth carbon atoms, resulting in different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
63974-05-0 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
hex-2-ene-1,6-diol |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1,3,7-8H,2,4-6H2 |
InChI-Schlüssel |
RDYAMHIAJLBLIF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
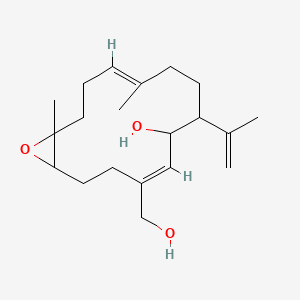
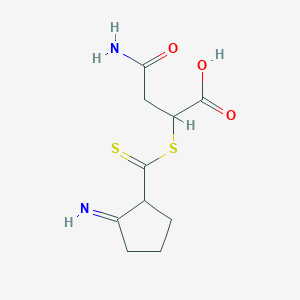
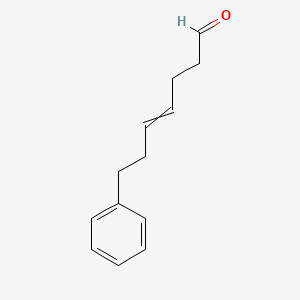
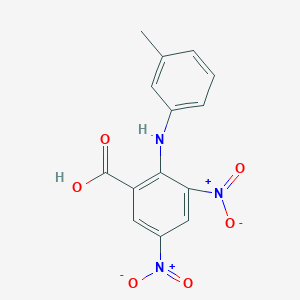
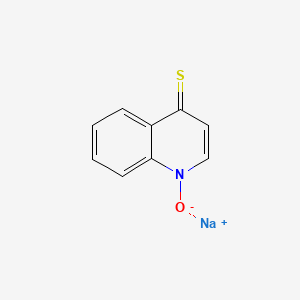
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
